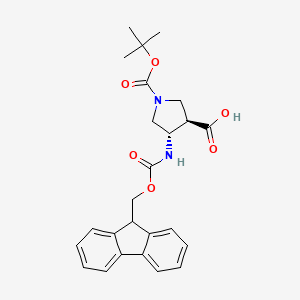

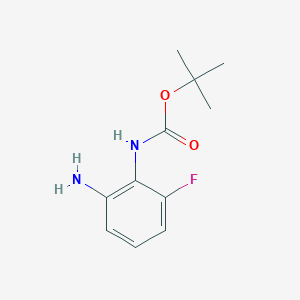

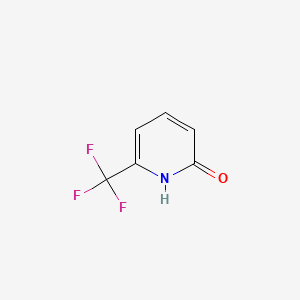

![molecular formula C8H14O5 B1311682 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 4099-88-1](/img/structure/B1311682.png)

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Overview

Description

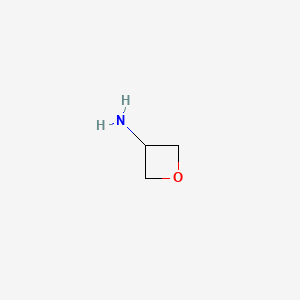

“(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a chemical compound with the molecular formula C6H8O5 . It has an average mass of 160.125 Da and a monoisotopic mass of 160.037170 Da .

Molecular Structure Analysis

The molecular structure of this compound includes three defined stereocentres . It is a tetrahydrofuro compound with two dioxol rings attached .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 368.4±37.0 °C at 760 mmHg, and a flash point of 163.4±20.0 °C . It has 5 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 65 Å2 .Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of related compounds illustrates the versatility of similar structures in organic synthesis. For instance, the synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, demonstrating the use of such compounds in creating complex molecules with specific stereochemistry, crucial for pharmaceutical applications and material science (Reed et al., 2013).

Catalysis and Biological Activity

Research into the monooxygenase stereoselectivity in biosynthesis reveals the specificity of enzyme reactions towards similar compounds, highlighting their potential role in natural product synthesis and modification (McErlean et al., 2002). Furthermore, the development of new epoxy glucose derivatives for corrosion inhibition in metals indicates the broader applicability of such compounds in material protection and engineering (Koulou et al., 2020).

Antifungal and Nematicidal Properties

Compounds with a related structure have been synthesized and evaluated for their biological activities, such as nematicidal and antifungal properties. This underscores their potential utility in agricultural science and pharmaceuticals (Srinivas et al., 2017).

Mechanistic Insights in Chemical Reactions

Investigations into the acidolysis of lignin model compounds provide mechanistic insights into biomass conversion technologies, important for developing sustainable chemical processes (Yokoyama, 2015).

properties

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYTWUSIDMJZCP-RKEPMNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451682 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4099-88-1 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3-O-Isopropylidene-D-ribofuranose in organic synthesis?

A: 2,3-O-Isopropylidene-D-ribofuranose serves as a crucial starting material or intermediate in synthesizing various compounds, notably in carbohydrate chemistry. Its significance stems from the protected 2',3'-hydroxyl groups, enabling selective chemical transformations at other positions within the molecule. This selectivity is crucial for synthesizing complex molecules like nucleosides and other biologically active compounds. [, , , , ]

Q2: Can you elaborate on the use of 2,3-O-Isopropylidene-D-ribofuranose in preparing anticancer agents?

A: This compound acts as a key building block in the multi-step synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, a vital intermediate for producing the anticancer drug Capecitabine. [, ] The synthesis typically involves methylation, protection with copper sulfate/sulfuric acid/acetone, esterification, reduction, deprotection, and acetylation steps. [, ]

Q3: What role does 2,3-O-Isopropylidene-D-ribofuranose play in forming polyhydroxyquinolizidines?

A: It serves as a starting point for synthesizing polyhydroxyquinolizidines, which are nitrogen-containing heterocyclic compounds with potential biological activity. [] The process involves a Wittig olefination reaction with alkylidenetriphenylphosphorane, followed by hydrogenation and deprotection steps. [, ] Interestingly, varying the reaction conditions with alkylidenetriphenylphosphoranes can lead to the formation of different alkanetetrol isomers, showcasing the versatility of this compound in organic synthesis. []

Q4: Are there any studies on the direct conversion of 2,3-O-Isopropylidene-D-ribofuranose derivatives to other useful compounds?

A: Yes, research indicates that 1-O-acyl-2,3-O-isopropylidene-D-ribofuranose, a derivative of the compound, can be directly converted into D-ribofuranosyl azides. [, ] While the exact details of the conversion are not elaborated in the provided abstracts, this finding suggests further synthetic possibilities using derivatives of 2,3-O-Isopropylidene-D-ribofuranose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

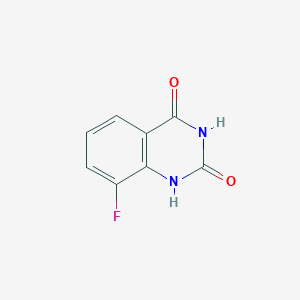

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)